molecular formula C6H5NHCH(CH3)2<br>C9H13N B128925 N-Isopropylaniline CAS No. 768-52-5

N-Isopropylaniline

Cat. No.: B128925
CAS No.: 768-52-5
M. Wt: 135.21 g/mol
InChI Key: FRCFWPVMFJMNDP-UHFFFAOYSA-N
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Description

N-Isopropylaniline: is an organic compound with the chemical formula C9H13N . It consists of a benzene ring connected to an isopropyl group through an amine group. This compound is widely used in chemical synthesis and drug research. It serves as a key raw material in the synthesis of herbicides, pesticides, and pharmaceuticals .

Mechanism of Action

Target of Action

N-Isopropylaniline is primarily involved in the degradation of propachlor , an acylanilide herbicide . The primary targets of this compound are the enzymes involved in the metabolic breakdown of propachlor .

Mode of Action

This compound interacts with its targets by serving as an intermediate in the degradation of propachlor . It is produced as a result of the metabolic breakdown of propachlor by certain strains of bacteria, such as Pseudomonas sp. strain PEM1 .

Biochemical Pathways

This compound is part of the biochemical pathway involved in the degradation of propachlor . This pathway is utilized by certain soil bacteria, including Pseudomonas sp. strain PEM1 and Acinetobacter strain BEM2 . The degradation of propachlor by these bacteria results in the formation of this compound as an intermediate .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its bioavailability

Result of Action

The result of this compound’s action is the degradation of propachlor, a widely used herbicide . This degradation process helps to reduce the persistence of propachlor in the environment, thereby reducing its potential for causing environmental harm .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of specific strains of soil bacteria . These bacteria are capable of metabolizing propachlor and producing this compound as an intermediate . The efficiency of this process may be influenced by factors such as soil pH, temperature, and the presence of other organic compounds .

Safety and Hazards

N-Isopropylaniline is considered hazardous. Exposure routes include inhalation, skin absorption, ingestion, skin and/or eye contact . Symptoms of exposure can include irritation of the eyes and skin, headache, lassitude (weakness, exhaustion), dizziness, cyanosis, ataxia, dyspnea (breathing difficulty) on effort, tachycardia, and methemoglobinemia . The target organs include the eyes, skin, respiratory system, blood, cardiovascular system, liver, and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the traditional synthesis method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the purity and yield of N-Isopropylaniline .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Isopropylaniline can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of halogens or nitrating agents under acidic conditions.

Major Products:

Comparison with Similar Compounds

  • N-Methylaniline
  • N-Ethylaniline
  • N-Propylaniline

Comparison:

Properties

IUPAC Name

N-propan-2-ylaniline
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InChI

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3
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InChI Key

FRCFWPVMFJMNDP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=CC=CC=C1
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Molecular Formula

C9H13N, C6H5NHCH(CH3)2
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DSSTOX Substance ID

DTXSID7025479
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Molecular Weight

135.21 g/mol
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Physical Description

N-isopropylaniline is a clear brown liquid. (NTP, 1992), Clear, yellowish liquid with a sweet, aromatic odor; [NIOSH], YELLOW LIQUID., Clear, yellowish liquid with a sweet, aromatic odor.
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Boiling Point

397 to 399 °F at 760 mmHg (NTP, 1992), 203 °C @ 760 mm Hg, 203-204 °C, 397 °F
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Flash Point

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) (Cleveland Open Cup), 82 °C c.c., 190 °F (open cup), (oc) 190 °F
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, ether, acetone, benzene, Solubility in water: insoluble
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Density

0.93 at 60 °F (NIOSH, 2023) - Less dense than water; will float, 0.9526 g/cu cm, Density (at 25 °C): 0.93 g/cm³, 0.93 at 60 °F, (60 °F): 0.93
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

0.03 mmHg at 77 °F (NIOSH, 2023), 0.03 [mmHg], Vapor pressure, Pa at 25 °C: 4, 0.03 mmHg at 77 °F, (77 °F): 0.03 mmHg
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Color/Form

Yellowish liquid, Clear, yellowish liquid.

CAS No.

768-52-5
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Record name Aniline, N-isopropyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/BY3FEF30.html
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Melting Point

-58 °F (NIOSH, 2023), -32 °C, -58 °F
Record name N-ISOPROPYLANILINE
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Record name N-ISOPROPYLANILINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0909
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Record name N-ISOPROPYLANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/626
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name N-Isopropylaniline
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0361.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

N-Isopropylaniline [NMR (200 MHz, DMSO-d6): δ1.13 (d, J=6.3 Hz, 6H); 3.58 (m, 1H); 5.30 (d, J=8.0 Hz, 1H); 6.49 (t, J=7.2 Hz, 1H); 6.55 (d, J=7.8 Hz, 2H); 7.06 (t, J=7.6 Hz, 2H)] was prepared from aniline and acetone via reductive amination using the general method described by Schellenberg (Schellenberg, K. A. J.Org.Chem. 1963, 28, 3259).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of aniline (0.46 mls, 5 mmol) and cesium hydroxide (0.61 mls, 15 mmol) was stirred at 25° C. for 30 mins in DMF (25 mls). 2-iodopropane (2.5 mls, 25 mmol) was added dropwise over 5 mins, the reaction was heated to 30° C. and stirred for 16 hours. The solvent was evaporated and the residue was quenched with 100 mL water. The mixture was adjusted pH to ˜7 with diluted hydrochloric acid. The mixture was then extracted with CH2Cl2 and the combined organic layer was washed with water and then brine and was dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc to provide the intermediate 4a (55 mg, 4 mmol, 81.4% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 7.11-7.02 (t, J=7.9 Hz, 2H), 6.63-6.54 (t, J=7.3 Hz, 2H), 6.54-6.45 (d, J=7.8 Hz, 1H), 3.60-3.45 (hept, J=6.3 Hz, 1H), 3.41-3.25 (s, 1H), 1.14-1.06 (d, J=6.3 Hz, 6H).
Quantity
0.46 mL
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0.61 mL
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2.5 mL
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25 mL
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Yield
81.4%

Synthesis routes and methods IV

Procedure details

N-isopropylaniline is synthesized as follows: A mixture of 233 g. (2.5 moles) of aniline, 5 l. of tetrahydrofuran and 250 ml. of acetone is stirred at 24°-25° C. under nitrogen for 2 hours and coooled to 10° C., 675 g. (4.06 moles) of phthalic acid is added rapidly, the resulting suspension is stirred at 10° C. under nitrogen, and 100 g. (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes with stirring under nitrogen, during the course of which the temperature rises to 28° C. The reaction mixture is stirred under nitrogen at 28° C. for 15 minutes and at 60°-61° C. for 2 hours, cooled to 25° C. and siphoned portionwise into 2.0 l. of 20% sodium hydroxide solution at a rate such that the temperature does not exceed 20° C. The organic phase is separated, 1.0 kg. of anhydrous potassium carbonate is added, the mixture is stirred at 20°-25° C. for 20 minutes, the solid is removed by filtration and washed twice with 250 ml. portions of tetrahydrofuran, the washings are combined with the filtrate, and the tetrahydrofuran is distilled at 20-100 mm. Hg. and a maximum temperature of 55° C. The resulting residual oil is fractionally distilled through a 35 cm. Vigreux column to obtain the 97.4% pure product (295 g. (84.4%)). B.p. 62°-64° C./1 mm. Hg.
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2.5 mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropylaniline
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N-Isopropylaniline
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N-Isopropylaniline
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N-Isopropylaniline
Reactant of Route 6
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N-Isopropylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.